2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one
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Overview
Description
2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 2-position and a pyridinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-ethylpyrimidine-4-one with 4-bromopyridine under basic conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4(1H)-pyrimidinone: Lacks the pyridinyl substitution, which may affect its biological activity and chemical reactivity.
6-(Pyridin-4-yl)pyrimidin-4(1H)-one: Lacks the ethyl group, which can influence its solubility and interaction with molecular targets.
Uniqueness
2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one is unique due to the presence of both the ethyl and pyridinyl groups, which can enhance its chemical versatility and biological activity. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity compared to similar compounds.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-ethyl-4-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-2-10-13-9(7-11(15)14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15) |
InChI Key |
XIEXJZXYMZOSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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